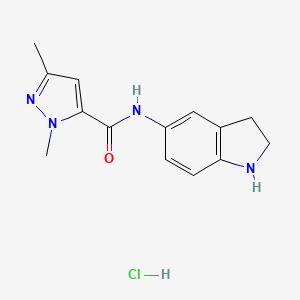
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide; hydrochloride, also known as DIPLA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has several advantages for lab experiments. It is easily synthesized using various methods, and high purity can be achieved. Furthermore, it has shown promising results in various in vitro and in vivo studies. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet fully evaluated.
Zukünftige Richtungen
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate its efficacy in combination with other anticancer or anti-inflammatory agents. Another direction is to evaluate its potential as a therapeutic agent for other diseases, such as viral infections. Furthermore, the development of more potent and selective this compound analogs may improve its efficacy and reduce its potential side effects.
Synthesemethoden
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been synthesized using various methods, including the condensation reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid hydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. These methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, liver, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in inhibiting the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(18(2)17-9)14(19)16-11-3-4-12-10(8-11)5-6-15-12;/h3-4,7-8,15H,5-6H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQRKDPNPZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)NCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)